![molecular formula C19H22N4O2S B5902641 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide](/img/structure/B5902641.png)
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide, also known as ITSA-1, is a small molecule inhibitor that has been developed to target the protein-protein interaction between the synaptic scaffolding protein postsynaptic density protein 95 (PSD-95) and the N-methyl-D-aspartate receptor (NMDAR). This interaction is critical for the regulation of NMDAR function in the brain, and has been implicated in a number of neurological and psychiatric disorders, including stroke, Alzheimer's disease, and schizophrenia.
作用机制
The mechanism of action of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide involves binding to the PDZ1 domain of PSD-95, which is responsible for the interaction with the NMDAR. This binding disrupts the PSD-95/NMDAR interaction, leading to a decrease in NMDAR-mediated currents and an increase in NMDAR internalization. This, in turn, leads to a reduction in excitotoxicity and neuroinflammation, which are key mechanisms underlying neurological and psychiatric disorders.
Biochemical and physiological effects:
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide can reduce NMDAR-mediated currents and increase NMDAR internalization, leading to a decrease in excitotoxicity and neuroinflammation. In vivo studies have shown that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide can reduce ischemic brain damage, improve cognitive function, and have potential therapeutic effects in animal models of schizophrenia and drug addiction.
实验室实验的优点和局限性
One of the major advantages of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide is its specificity for the PSD-95/NMDAR interaction, which makes it a valuable tool for investigating the role of this interaction in neurological and psychiatric disorders. Another advantage is its ability to cross the blood-brain barrier, which allows for in vivo studies of its effects on the brain. However, one limitation of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide is its relatively low potency, which requires high concentrations for in vitro studies. Another limitation is its potential off-target effects, which need to be carefully evaluated in future studies.
未来方向
There are a number of future directions for research on N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide. One direction is to investigate the potential therapeutic effects of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide in human clinical trials for neurological and psychiatric disorders. Another direction is to develop more potent and selective inhibitors of the PSD-95/NMDAR interaction, which could have even greater therapeutic potential. Finally, future studies could investigate the role of other protein-protein interactions in neurological and psychiatric disorders, and develop inhibitors targeting these interactions.
合成方法
The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide involves a multi-step process, starting with the condensation of 2-mercaptoimidazole and mesitylene-2,4-dicarboxaldehyde to form the imidazole-thiazole intermediate. This intermediate is then reacted with N-methylsuccinimide in the presence of a catalyst to form the final product, N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide. The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide has been optimized to produce high yields and purity, and the compound has been extensively characterized by nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide has been used extensively in scientific research to investigate the role of PSD-95/NMDAR interaction in neurological and psychiatric disorders. In vitro studies have shown that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide can disrupt the PSD-95/NMDAR interaction, leading to a decrease in NMDAR-mediated currents and an increase in NMDAR internalization. In vivo studies have shown that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide can reduce ischemic brain damage in a rat model of stroke, and can improve cognitive function in a mouse model of Alzheimer's disease. N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide has also been shown to have potential therapeutic effects in animal models of schizophrenia and drug addiction.
属性
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-(2,4,6-trimethylphenyl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-12-8-13(2)18(14(3)9-12)22-17(25)5-4-16(24)20-10-15-11-23-6-7-26-19(23)21-15/h6-9,11H,4-5,10H2,1-3H3,(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXIEXKJNMNANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)NCC2=CN3C=CSC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。